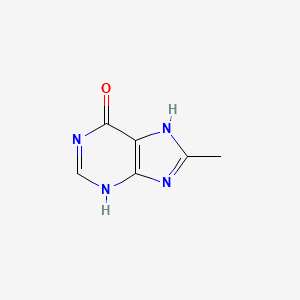

8-methyl-3,7-dihydropurin-6-one

Description

8-Methyl-3,7-dihydropurin-6-one (CAS: 30467-02-8), also known as 8-methylhypoxanthine, is a purine derivative characterized by a methyl group at the 8-position of the purine core (Figure 1). Its IUPAC name is 8-methyl-1,7-dihydro-6H-purin-6-one, and it exists in equilibrium between lactam and lactim tautomeric forms .

Propriétés

IUPAC Name |

8-methyl-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAZBQMTILVQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of germanium and sulfur-based chalcogenides typically involves the reaction of germanium precursors with sulfur sources under controlled conditions. One common method is the solvothermal synthesis, where germanium dioxide and elemental sulfur are reacted in a solvent at elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and solvent type, can significantly influence the properties of the resulting compound.

Industrial Production Methods

Industrial production of germanium and sulfur-based chalcogenides may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced material processing techniques can enhance the efficiency and yield of the production process. The purity and crystallinity of the compound are critical factors that are carefully controlled during industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

Germanium and sulfur-based chalcogenides undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides and sulfur oxides.

Reduction: Reduction reactions can convert the compound back to its elemental forms.

Substitution: Substitution reactions can occur where sulfur atoms are replaced by other chalcogens or halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine, bromine, and iodine can be used for substitution reactions.

Major Products Formed

Oxidation: Germanium dioxide and sulfur dioxide.

Reduction: Elemental germanium and sulfur.

Substitution: Halogenated germanium compounds and sulfur halides.

Applications De Recherche Scientifique

Chemistry

In chemistry, germanium and sulfur-based chalcogenides are studied for their unique structural properties and potential as catalysts in various chemical reactions. Their stability and ability to form complex structures make them valuable in materials science research.

Biology

In biological research, these compounds are explored for their potential use in bioimaging and as contrast agents due to their unique optical properties.

Medicine

In medicine, germanium and sulfur-based chalcogenides are investigated for their potential therapeutic applications, including as antimicrobial agents and in drug delivery systems.

Industry

In the industrial sector, these compounds are used in the development of advanced materials for electronics, photonics, and energy storage devices. Their high stability and unique electronic properties make them suitable for various technological applications.

Mécanisme D'action

The mechanism by which germanium and sulfur-based chalcogenides exert their effects involves their interaction with molecular targets and pathways. These compounds can interact with biological molecules, altering their structure and function. In electronic applications, their unique electronic properties enable them to act as semiconductors, facilitating the flow of electrons and enhancing the performance of electronic devices.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Purine derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 8-methyl-3,7-dihydropurin-6-one with its analogues.

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Data

Key Observations:

Halogenation (e.g., 2-bromohypoxanthine) increases molecular weight and melting points, likely due to stronger intermolecular interactions .

Tautomerism and Reactivity :

- 8-Methylhypoxanthine’s tautomeric equilibrium (lactam-lactim) may influence its binding to enzymes or receptors, a feature absent in analogues with fixed substituents like 2-bromohypoxanthine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.